molecular formula C17H16O4 B183610 Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate CAS No. 143211-10-3

Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate

Cat. No.: B183610
CAS No.: 143211-10-3
M. Wt: 284.31 g/mol
InChI Key: DVQZMPYYTUUGAK-UHFFFAOYSA-N
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Description

Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate (CAS 143211-10-3) is a high-value chemical intermediate with specific applications in pharmaceutical research and development. This compound, with the molecular formula C17H16O4 and a molecular weight of 284.31 g/mol, is a solid with a melting point of 53-55°C . Its primary research value lies in its role as a key synthetic precursor in the discovery of novel therapeutic agents. Recent scientific literature identifies this ester as a critical building block in the synthetic pathway for a novel class of tetracyclic compounds evaluated as potent analgesics . These investigational compounds, such as the clinical candidate ITI-333, are designed as multifunctional ligands targeting μ-opioid and serotonin receptors to achieve efficacy in pain management with potentially improved safety profiles . As such, this chemical is an essential tool for medicinal chemists working on the development of next-generation central nervous system (CNS) active pharmaceuticals. The compound should be stored sealed in a dry, cool environment . This product is intended for laboratory research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

methyl 2-[2-[(2-methylphenoxy)methyl]phenyl]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-12-7-3-6-10-15(12)21-11-13-8-4-5-9-14(13)16(18)17(19)20-2/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQZMPYYTUUGAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=CC=C2C(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474200
Record name Methyl {2-[(2-methylphenoxy)methyl]phenyl}(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143211-10-3
Record name Methyl {2-[(2-methylphenoxy)methyl]phenyl}(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Brønsted Acid-Catalyzed O-H Insertion

A prominent method involves the O-H insertion of diazo compounds into phenolic substrates. Ethyl 2-diazo-2-phenylacetate serves as a precursor, reacting with o-cresol derivatives under Brønsted acid catalysis. Trifluoromethanesulfonic acid (CF₃SO₃H) has been identified as an effective catalyst, enabling reactions at ambient temperatures (20–25°C) in dichloroethane (DCE).

Procedure :

  • Reaction Setup : A mixture of CF₃SO₃H (20 mol%), ethyl 2-diazo-2-phenylacetate (0.5 mmol), and o-cresol (0.7 mmol) in DCE (5 mL) is stirred under air for 20 minutes.

  • Workup : The crude product is concentrated under reduced pressure and purified via flash chromatography (petroleum ether/ethyl acetate, 10:1).

  • Yield : This method achieves ~76% yield for analogous structures, with scalability demonstrated at gram-scale.

Mechanistic Insights

The reaction proceeds through a protonation-deprotonation mechanism, where CF₃SO₃H activates the diazo compound, facilitating carbene formation. The carbene intermediate inserts into the O-H bond of o-cresol, followed by esterification to yield the target compound.

Cleavage of Dimethyl Acetal Precursors

Acid-Mediated Acetal Cleavage

Patent US5221762A describes the synthesis of phenylglyoxylic esters via dimethyl acetal intermediates. For methyl 2-(2-methylphenoxymethyl)phenylglyoxylate, the acetal is cleaved using concentrated hydrochloric acid:

Procedure :

  • Cleavage Step : A solution of methyl 2-(2-methylphenoxymethyl)phenylglyoxylate dimethyl acetal (10 g) in dichloromethane (50 mL) is treated with concentrated HCl (10 mL) at 20–25°C for 10 hours.

  • Isolation : The organic phase is washed with water, dried over Na₂SO₄, and concentrated to yield the glyoxylate ester as a reddish oil (9.7 g, 89% yield).

Stereochemical Considerations

The acetal cleavage produces a mixture of E and Z oxime ether isomers. Acidic conditions (e.g., HCl in CH₂Cl₂) promote rearrangement to the thermodynamically stable E configuration, critical for downstream applications.

Esterification of 2-Phenoxymethylbenzoic Acid Derivatives

Synthesis of 2-Phenoxymethylbenzoic Acid

The precursor 2-phenoxymethylbenzoic acid is synthesized via a melt reaction between lactones and phenolates:

Procedure :

  • Melt Reaction : A phenolate (e.g., sodium o-cresolate) is fused with δ-lactone (160–220°C) without solvent.

  • Acidification : The resulting melt is diluted with water and acidified with HCl to precipitate the benzoic acid derivative.

Esterification to Methyl Ester

The benzoic acid is esterified using methanol under acidic conditions:

2-Phenoxymethylbenzoic acid+CH₃OHH⁺Methyl ester+H₂O\text{2-Phenoxymethylbenzoic acid} + \text{CH₃OH} \xrightarrow{\text{H⁺}} \text{Methyl ester} + \text{H₂O}

Optimization : Excess methanol and catalytic sulfuric acid improve yields to >90%.

Comparative Analysis of Preparation Methods

Method Catalyst Temperature Yield Scalability
O-H InsertionCF₃SO₃H20–25°C76%Gram-scale
Acetal CleavageHCl20–25°C89%Industrial
EsterificationH₂SO₄Reflux>90%Multi-kilogram

Key Observations :

  • O-H Insertion : Ideal for laboratory-scale synthesis with mild conditions but requires hazardous diazo precursors.

  • Acetal Cleavage : High-yielding and scalable but generates acidic waste.

  • Esterification : Most straightforward method but depends on benzoic acid precursor availability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structure and Composition

Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate features a unique structure characterized by an oxo group and an ester functional group attached to a phenyl ring with a tolyloxy substituent. Its molecular formula is C17H16OC_{17}H_{16}O, with a molecular weight of approximately 284.31 g/mol.

Synthetic Routes

The compound can be synthesized through various methods, one common approach involves the reaction of 2-(2-methylphenoxymethyl)benzaldehyde with methyl oxalyl chloride in the presence of a base such as triethylamine under reflux conditions. The product is typically purified via recrystallization.

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including:

  • Oxidation : Conversion to carboxylic acids using agents like potassium permanganate.
  • Reduction : Transformation of the oxo group into a hydroxyl group using reducing agents such as sodium borohydride.
  • Substitution Reactions : Electrophilic aromatic substitution can occur on the phenyl ring.

Biological Activities

Research has indicated that this compound may possess significant biological activities , including:

  • Antimicrobial Properties : Investigations into its potential as an antimicrobial agent have shown promise, suggesting it could inhibit the growth of certain bacteria and fungi.
  • Anticancer Properties : Preliminary studies indicate that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells.

Medicinal Chemistry

In medicinal chemistry, this compound is being studied for its role as a pharmacophore in drug development. Its structural features could be optimized to enhance efficacy and selectivity against specific biological targets, making it a candidate for further pharmaceutical research .

Industrial Applications

This compound is utilized in the production of specialty chemicals and materials. Its reactivity allows it to be incorporated into various formulations, contributing to the development of new products in industries ranging from agrochemicals to polymers .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of several pathogenic bacteria. The mechanism was attributed to its ability to disrupt bacterial cell membranes.

Case Study 2: Anticancer Research

In vitro studies demonstrated that this compound induced apoptosis in human cancer cell lines. The research focused on its ability to activate caspases involved in programmed cell death, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate involves its interaction with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The phenyl ring and tolyloxy group contribute to the compound’s overall hydrophobicity and ability to interact with lipid membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the methyl 2-oxoacetate core but differ in substituents, which influence their chemical behavior and applications.

Substituent Variation in the Aromatic Ring

Methyl 2-oxo-2-(4-(trifluoromethoxy)phenyl)acetate
  • Structure : Contains a 4-(trifluoromethoxy)phenyl group instead of the o-tolyloxy-methylphenyl moiety.
  • Synthesis : Prepared via a two-step process involving lithiation and esterification, yielding 31% .
Methyl 2-oxo-2-o-tolylacetate (CAS 34966-54-6)
  • Structure : Simpler analog lacking the methylene bridge; substituent is directly 2-methylphenyl .
  • Properties : Lower molecular weight (178.18 g/mol ), higher boiling point (274°C ), and solubility in organic solvents like DCM .
  • Application : Used in synthesizing hydroxy acids via enzymatic hydrolysis, highlighting how structural simplicity facilitates biocatalytic reactions .

Heterocyclic and Aliphatic Substituents

Methyl 2-Oxo-2-(tetrahydro-2H-pyran-4-yl)acetate (1n)
  • Structure : Substituted with tetrahydro-2H-pyran-4-yl , a saturated oxygen-containing heterocycle.
  • Properties : Solid at room temperature (melting point 56–52°C ) with 84% yield in synthesis. The cyclic ether group may improve solubility in polar solvents compared to aromatic analogs .
Methyl 2-((tert-Butyldimethylsilyl)oxy)-2-(tetrahydro-4H-thiopyran-4-ylidene)acetate (1o-1)
  • Structure : Features a thiopyran ring and a silyl-protected hydroxyl group.
  • Synthesis : Achieved 94% yield ; the sulfur atom and silyl group enhance stability against hydrolysis, making it suitable for stepwise synthetic strategies .

Functional Group Modifications

Methyl 2-(4-(benzyloxy)phenyl)-2-hydroxy-2-phenylacetate
  • Structure: Incorporates a hydroxy group and a benzyl-protected phenol.
  • Synthesis : Prepared via Grignard addition (47.4% yield ), demonstrating how hydroxylation alters reactivity and hydrogen-bonding capacity .
Ethyl 2-((2-methoxy-5-methylphenyl)thio)-2-oxoacetate
  • Structure: Replaces the oxygen in the phenoxy group with sulfur (thioether).
  • Impact : The thioether group increases lipophilicity and may influence biological activity, such as enhanced membrane permeability in agrochemicals .

Biological Activity

Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate (CAS No. 143211-10-3) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₇H₁₆O₄
  • Molecular Weight : 284.31 g/mol
  • CAS Number : 143211-10-3
  • Structure : The compound features a phenyl ring substituted with an o-tolyloxy group and a ketone functional group, which may contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antitumor Activity : Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis and arrest the cell cycle at the G1 phase, leading to reduced tumor growth .
  • Enzyme Inhibition : The presence of the acetyl group in this compound suggests potential inhibition of key enzymes involved in metabolic pathways, which is a common mechanism for many therapeutic agents targeting cancer and inflammatory diseases .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against specific bacterial strains, potentially due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic processes .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor effects of this compound on human glioblastoma U251 cells. The compound exhibited an IC50 value indicating significant cytotoxicity at concentrations lower than standard chemotherapeutic agents like doxorubicin. The mechanism was linked to increased apoptosis and cell cycle arrest .

Case Study 2: Enzyme Inhibition

Research focusing on similar phenolic compounds revealed that they could inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory responses. The inhibition of these enzymes can lead to reduced inflammation and pain, suggesting potential applications in treating conditions like arthritis .

Table 1: Biological Activity Overview

Biological ActivityMechanismReference
AntitumorInduces apoptosis, cell cycle arrest
Enzyme InhibitionInhibits COX enzymes
AntimicrobialDisrupts bacterial metabolism

Table 2: IC50 Values Against Cancer Cell Lines

Compound NameCell LineIC50 (µg/mL)
This compoundU251 (glioblastoma)< 10
DoxorubicinU251~15

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate, and what intermediates are critical?

  • Methodology : The synthesis typically involves multi-step reactions. A primary route starts with esterification of 2-methoxybenzoic acid with ethylene glycol under acidic conditions, followed by sequential etherification with phenoxyethanol derivatives. Key intermediates include the initial ester (e.g., 2-methoxybenzoic acid ethylene glycol ester) and substituted phenoxyethanol intermediates. Industrial methods may employ continuous flow reactors and catalysts like sulfuric acid or p-toluenesulfonic acid to enhance efficiency .
  • Purification : Distillation and recrystallization are standard for achieving high purity (>97%) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Spectroscopy :

  • NMR : 1^1H and 13^13C NMR are critical for confirming the ester, ether, and aromatic proton environments.
  • IR : Identifies functional groups (C=O stretch at ~1740 cm1^{-1}, ether C-O at ~1250 cm1^{-1}).
    • Chromatography : HPLC or GC-MS ensures purity and detects impurities (e.g., residual intermediates) .
    • X-ray Crystallography : Resolves molecular conformation and crystal packing, as demonstrated in related structures .

Q. What are the key physical properties (melting point, solubility) relevant for experimental handling?

  • Melting Point : 53–55°C, indicating solid-state stability at room temperature .
  • Solubility : Soluble in polar aprotic solvents (e.g., THF, DMSO) and moderately soluble in ethanol. Limited solubility in water necessitates solvent optimization for reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield, especially for scalability?

  • Catalyst Screening : Test Brønsted/Lewis acids (e.g., H2_2SO4_4, FeCl3_3) to enhance etherification rates. Evidence suggests p-toluenesulfonic acid improves yields by 15–20% in esterification steps .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps (e.g., nucleophilic substitutions) .
  • Continuous Flow Systems : Industrial-scale synthesis benefits from flow reactors to minimize batch variability and improve heat transfer .

Q. How should researchers address contradictions in spectroscopic data during structure elucidation?

  • Cross-Validation : Combine NMR, IR, and mass spectrometry to resolve ambiguities. For example, overlapping 1^1H NMR signals can be clarified via 2D COSY or HSQC experiments.
  • Crystallographic Confirmation : X-ray diffraction provides unambiguous structural validation, as seen in related methyl 2-oxoacetate derivatives .
  • Reference Standards : Use certified impurities (e.g., methyl benzoylformate) to calibrate analytical methods and identify byproducts .

Q. What computational methods aid in predicting the reactivity or stability of this compound?

  • DFT Calculations : Predict reaction pathways (e.g., nucleophilic attack at the carbonyl group) and transition states for ester hydrolysis or oxidation.
  • Molecular Dynamics : Simulate solvent interactions to optimize solubility or crystallization conditions.
  • Thermodynamic Modeling : Estimate decomposition temperatures or stability under varying pH using software like Gaussian or ORCA .

Q. What challenges arise in scaling up the synthesis from laboratory to pilot/industrial scale?

  • Byproduct Formation : Scale-dependent side reactions (e.g., over-oxidation) require rigorous process monitoring.
  • Purification Bottlenecks : Replace recrystallization with continuous chromatography or melt crystallization for higher throughput .
  • Safety Considerations : Exothermic reactions (e.g., esterification) demand controlled heating and pressure management in reactors .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental melting points?

  • Impurity Analysis : Use HPLC to detect trace impurities (e.g., unreacted phenoxyethanol derivatives) that depress melting points .
  • Polymorphism Screening : Perform DSC and PXRD to identify polymorphic forms, which may exhibit varying thermal behaviors .

Q. Why might oxidation studies yield inconsistent product distributions?

  • Reagent Selectivity : KMnO4_4 (strong oxidizer) may over-oxidize ether linkages, while milder agents (e.g., O2_2/light) preserve the core structure.
  • pH Dependence : Acidic conditions favor carboxylic acid formation, whereas neutral/basic conditions stabilize ketones .

Methodological Best Practices

  • Stereochemical Considerations : Although the compound lacks chiral centers, intermediates with benzyloxy or formyl groups may require chiral HPLC for enantiomeric resolution in related syntheses .
  • Stability Testing : Store the compound under inert gas (N2_2) at –20°C to prevent hydrolysis of ester groups .

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